

Application Notes and Protocols for Measuring AC1903 Efficacy in Reducing Proteinuria

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Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

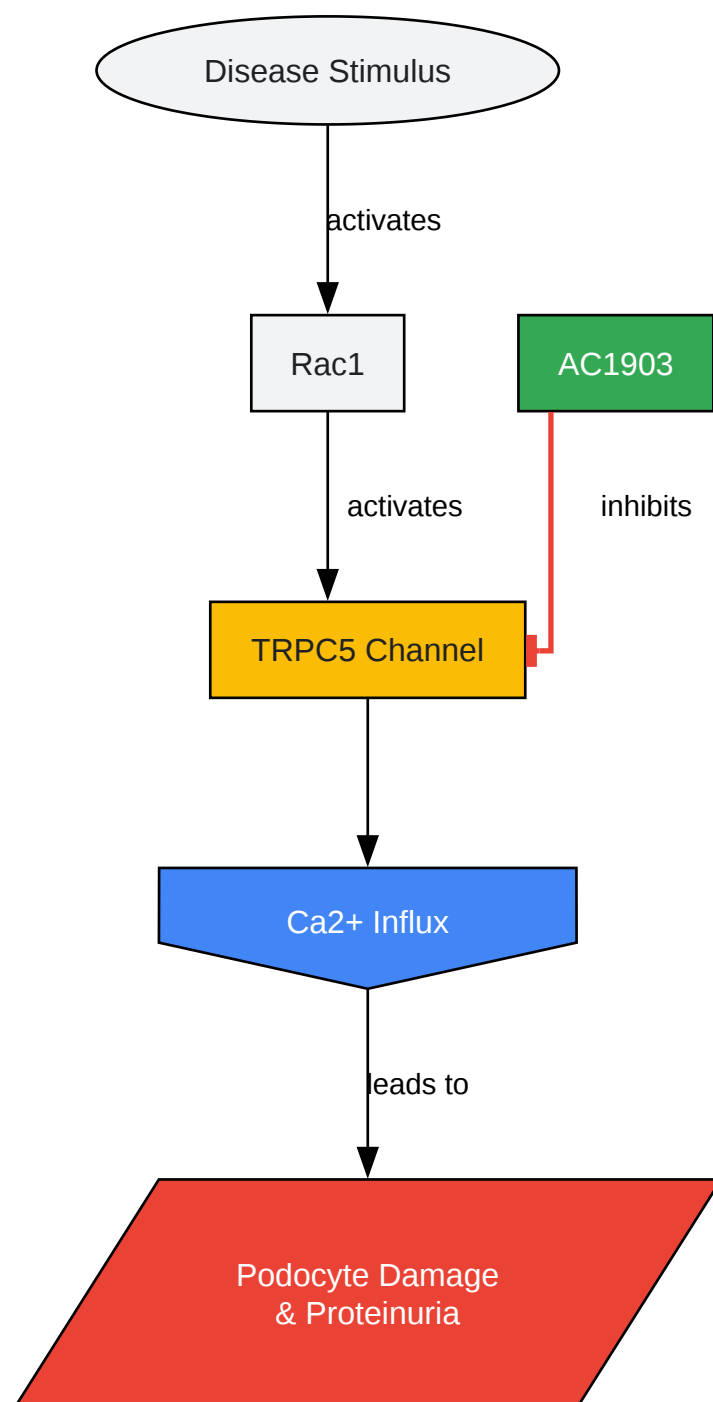
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Introduction

AC1903 is a small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] TRPC5 is a calcium-permeable nonselective cation channel that has been identified as a key driver in the pathogenesis of proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).[3][4] In podocytes, the specialized cells that form the kidney's filtration barrier, aberrant activation of TRPC5 channels leads to calcium overload, cellular stress, and eventual cell death.[4] This loss of podocytes compromises the integrity of the filtration barrier, resulting in proteinuria, a hallmark of chronic kidney disease.[3][4] **AC1903** specifically blocks TRPC5 channel activity, thereby protecting podocytes, suppressing proteinuria, and preventing the progression of kidney disease in preclinical animal models.[3][5] These application notes provide detailed protocols for evaluating the efficacy of **AC1903** both in vitro and in vivo.

Signaling Pathway of Podocyte Injury and AC1903 Intervention

The following diagram illustrates the molecular pathway leading to podocyte damage and the mechanism by which **AC1903** confers protection. In disease states, activation of proteins like Rac1 can lead to the opening of TRPC5 channels, causing a toxic influx of calcium (Ca^{2+}).[4] **AC1903** acts by directly inhibiting the TRPC5 channel.



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Caption: Mechanism of **AC1903** in preventing podocyte injury.

Application Note 1: In Vitro Characterization of AC1903 Potency

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **AC1903** on human TRPC5 channels expressed in a heterologous system.

Protocol: Patch-Clamp Electrophysiology

- Cell Culture and Transfection:
 - Culture Human Embryonic Kidney 293 (HEK-293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Transiently transfect HEK-293 cells with a plasmid encoding human TRPC5 using a suitable transfection reagent.
 - Co-transfect with a GFP-expressing plasmid to identify successfully transfected cells for recording.
 - Allow cells to express the channel for 24-48 hours post-transfection.
- Electrophysiology Recording:
 - Prepare extracellular (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
 - Prepare intracellular (pipette) solution containing (in mM): 140 Cs-glutamate, 10 HEPES, 10 BAPTA, 2 Mg-ATP (pH 7.2).
 - Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
 - Perform whole-cell patch-clamp recordings on GFP-positive cells.
 - Hold cells at a membrane potential of -60 mV.

- Activate TRPC5 channels by applying a TRPC5 agonist, such as 10 μM Riluzole, to the bath solution.
- Once a stable whole-cell current is established, apply increasing concentrations of **AC1903** (e.g., 1 μM to 100 μM) to the bath.^[1]
- Record the current inhibition at each concentration.
- Data Analysis:
 - Plot the percentage of current inhibition against the logarithm of the **AC1903** concentration.
 - Fit the data to a dose-response curve to calculate the IC50 value.

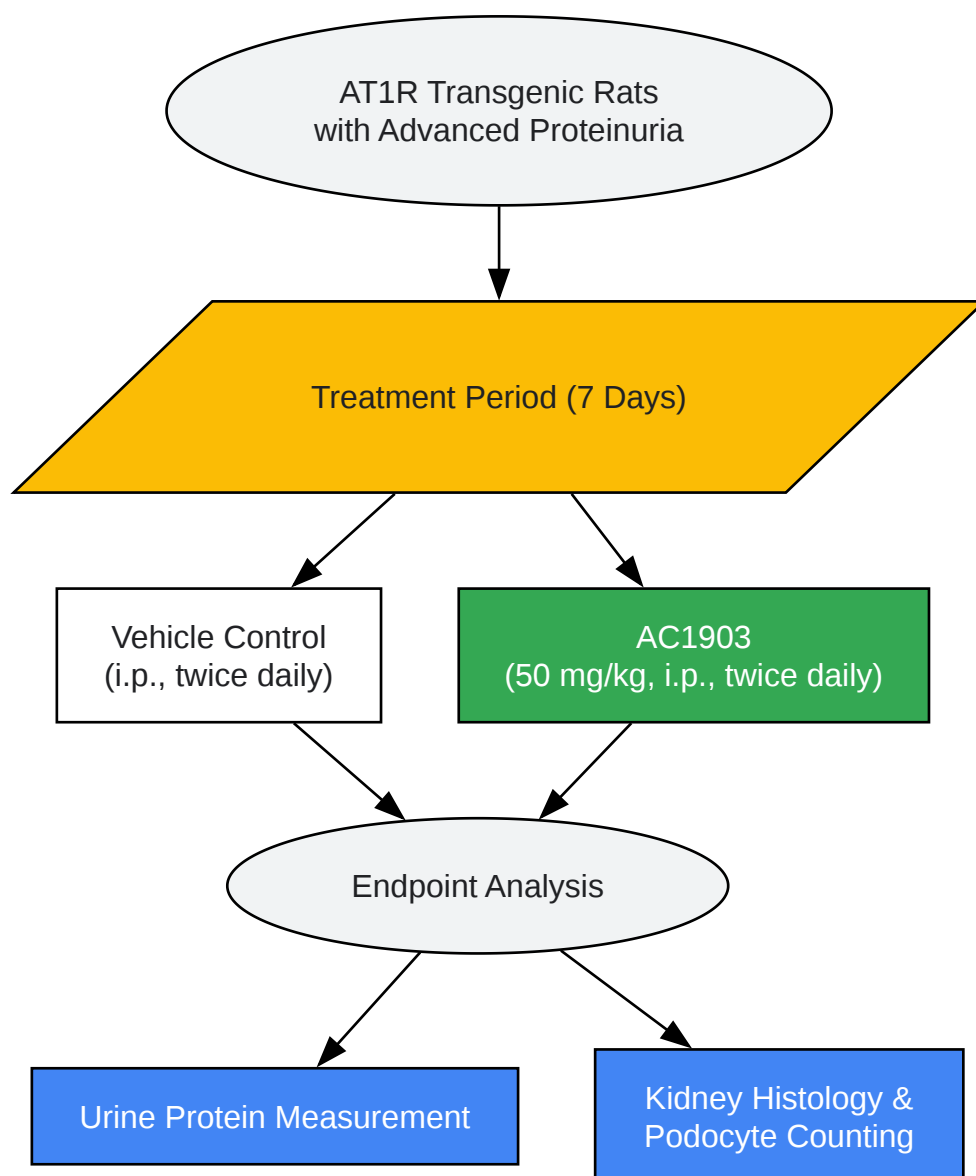
Quantitative Data Summary: **AC1903** Inhibitory Activity

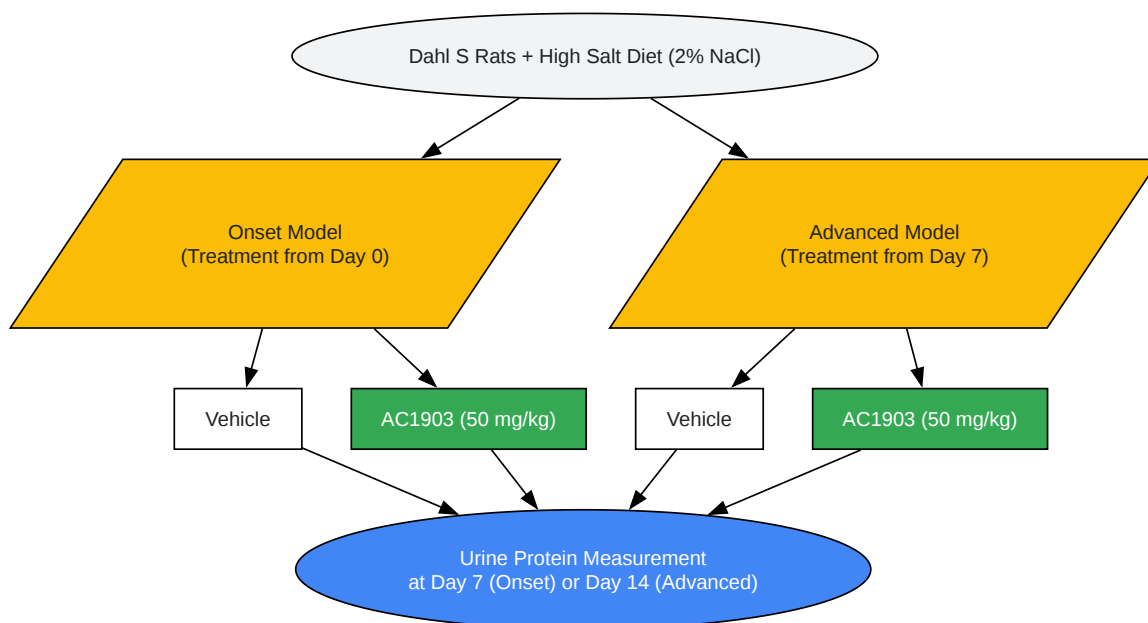
Target	Reported IC50	Cell System	Reference
TRPC5	14.7 μM	HEK-293	^[1]
TRPC5	4.0 - 13.6 μM	Not Specified	^[5]
TRPC5	4.06 μM	Cell-free assay	^[2]
TRPC4	>100 μM	Not Specified	^[5]
TRPC6	No effect	Not Specified	^[1]

Application Note 2: Efficacy in a Genetic Model of FSGS

Objective: To evaluate the in vivo efficacy of **AC1903** in reducing proteinuria and preserving podocyte numbers in a transgenic rat model of FSGS.

Experimental Workflow: AT1R Transgenic Rat Model





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